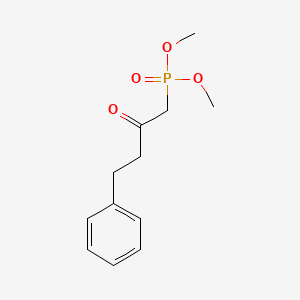

Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Description

The exact mass of the compound Dimethyl (2-oxo-4-phenylbutyl)phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl (2-oxo-4-phenylbutyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (2-oxo-4-phenylbutyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-dimethoxyphosphoryl-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYIBVIIOCEBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)CCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370063 | |

| Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41162-19-0 | |

| Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-(2-oxo-4-phenylbutyl)-, dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Technical Whitepaper on its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (DPP) is a chemical entity identified as an impurity in the ophthalmic drug Bimatoprost. While direct and extensive research on the specific mechanism of action of DPP is not abundant in publicly available literature, its structural characteristics as a phosphonate derivative suggest a potential role as an enzyme inhibitor. This technical guide synthesizes the available information on DPP and extrapolates its likely mechanism of action based on the well-documented activities of structurally similar phosphonate compounds. The primary hypothesized mechanism is the inhibition of metalloproteases, a class of enzymes crucial in various physiological and pathological processes. This document provides a detailed overview of this putative mechanism, supported by data from analogous compounds, and outlines potential experimental protocols for its validation.

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No. 41162-19-0) is recognized as an impurity associated with the synthetic prostaglandin analog, Bimatoprost, which is used to treat glaucoma[1][2][3]. While the biological activity of Bimatoprost is well-characterized, focusing on the prostaglandin F2α receptor to reduce intraocular pressure, the specific effects of its impurities, such as DPP, are less understood[4]. The phosphonate functional group is a key feature of many potent enzyme inhibitors, particularly those targeting metalloproteases and other hydrolases[5]. These compounds often act as transition-state analogs, binding tightly to the active site of the enzyme and disrupting its catalytic function[6][7]. This whitepaper explores the probable mechanism of action of DPP as a metalloprotease inhibitor, drawing parallels with known phosphonate inhibitors of enzymes like carboxypeptidase A, thermolysin, and VanX.

Putative Mechanism of Action: Metalloprotease Inhibition

Based on its chemical structure, DPP is hypothesized to function as an inhibitor of zinc-dependent metalloproteases. The phosphonate moiety can mimic the tetrahedral transition state of peptide hydrolysis, a key step in the catalytic mechanism of these enzymes[5][6][7].

Interaction with the Enzyme Active Site

The proposed mechanism involves the coordination of the phosphonate group to the zinc ion in the enzyme's active site. This interaction, coupled with the binding of the phenylbutyl side chain to the enzyme's specificity pockets, would lead to potent and potentially reversible inhibition.

Comparison with Known Phosphonate Inhibitors

The inhibitory activity of phosphonate analogs against various metalloproteases is well-documented. For instance, phosphonate-containing peptide analogs are potent transition-state inhibitors of carboxypeptidase A, with dissociation constants (Ki) in the picomolar range[6]. Similarly, phosphinate analogs have demonstrated slow-binding inhibition of the D-Ala-D-Ala dipeptidase VanX, an essential enzyme for vancomycin resistance[8][9].

| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Phosphonate Peptides | Carboxypeptidase A | 1 pM - 4 pM | [6] |

| Phosphinate Dipeptides | VanX | 90 nM - 0.47 µM | [8][9] |

| Phosphonamidates | Thermolysin | - | [10] |

| Phosphonamidates | VanX | 36 µM | [11] |

Table 1. Inhibitory Potency of Various Phosphonate Analogs Against Metalloproteases.

Potential Impact on Signaling Pathways

As an impurity in Bimatoprost, DPP's biological effects could be relevant in the context of ocular physiology. While direct evidence is lacking, inhibition of matrix metalloproteinases (MMPs) in the eye could have several consequences. MMPs are involved in the remodeling of the extracellular matrix in the trabecular meshwork, which regulates aqueous humor outflow.

References

- 1. Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 41162-19-0 | Benchchem [benchchem.com]

- 2. Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 41162-19-0 [chemicalbook.com]

- 3. Dimethyl (2-Oxo-4-phenylbutyl)phosphonate [lgcstandards.com]

- 4. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors. | Semantic Scholar [semanticscholar.org]

- 8. Phosphinate analogs of D-, D-dipeptides: slow-binding inhibition and proteolysis protection of VanX, a D-, D-dipeptidase required for vancomycin resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphinate analogs of D-, D-dipeptides: slow-binding inhibition and proteolysis protection of VanX, a D-, D-dipeptidase required for vancomycin resistance in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phosphonamidate and phosphothioate dipeptides as potential inhibitors of VanX - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl (2-oxo-4-phenylbutyl)phosphonate structural properties

An In-depth Technical Guide on the Structural Properties of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate, with the CAS Registry Number 41162-19-0, is an organophosphorus compound of significant interest in pharmaceutical and chemical research.[1] Systematically named 1-dimethoxyphosphoryl-4-phenylbutan-2-one, its structure features a four-carbon chain with a ketone at the second position, a phenyl group at the fourth, and a dimethyl phosphonate group at the first position.[1] This compound is notably recognized as an impurity of Bimatoprost, an anti-glaucoma medication that is a synthetic prostamide structurally related to prostaglandin F2α.[2][3][4] This guide provides a comprehensive overview of its structural properties, characterization methods, and synthesis, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of Dimethyl (2-oxo-4-phenylbutyl)phosphonate are summarized below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 41162-19-0 | [1][2] |

| Molecular Formula | C₁₂H₁₇O₄P | [1][2] |

| Molecular Weight | 256.23 g/mol | [1][2][4] |

| Appearance | Clear yellow liquid or solid | [3] |

| IUPAC Name | 1-dimethoxyphosphoryl-4-phenylbutan-2-one |[1] |

Table 2: Quantitative Physical Data

| Property | Value |

|---|---|

| Exact Mass | 256.0864 Da[1] |

| Density | 1.152 - 1.2 g/cm³[1][2][3] |

| Melting Point | 120-122 °C[1][2][3] |

| Boiling Point | 362.7 °C at 760 mmHg; 120-122 °C at 0.5 mmHg[1][2][3] |

| Flash Point | >110 °C[2] |

| Refractive Index | 1.494[2][3] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are powerful tools for elucidating the molecular structure.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.20–7.40 | Multiplet | - | Aromatic protons (C₆H₅)[1] |

| 3.65–3.75 | Doublet | 10.8 | Methoxy protons (OCH₃)[1] |

| 2.50–2.90 | Complex Multiplet | - | Methylene groups (CH₂)[1] |

Table 4: ³¹P NMR Data (161.9 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|

| 20–25 | Phosphonate ester[1] |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups within the molecule.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 1715–1725 | C=O stretch (ketone)[1] |

| 1240–1260 | P=O stretch (strong)[1] |

| 1020–1050 | P-O-C asymmetric stretch[1] |

| 950–980 | P-O-C symmetric stretch[1] |

Thermal Analysis

Thermal analysis provides insights into the compound's stability.

-

Thermogravimetric Analysis (TGA): Shows decomposition beginning above 250°C, with the release of phosphorus oxides and aromatic hydrocarbons.[1]

-

Differential Scanning Calorimetry (DSC): Indicates no polymorphic transitions below its melting point.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a 400 MHz spectrometer.

-

¹H NMR: Obtain the spectrum using a standard pulse sequence, typically with a spectral width covering 0-10 ppm.

-

³¹P NMR: Acquire the proton-decoupled ³¹P spectrum with a spectral width appropriate for phosphonate esters (e.g., -50 to +50 ppm). The chemical shifts are referenced to an external 85% H₃PO₄ standard.

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the neat liquid or solid compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

-

Data Acquisition: Obtain the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Processing: A background spectrum is collected and subtracted from the sample spectrum to correct for atmospheric CO₂ and H₂O.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like acetonitrile or methanol.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the exact mass of the molecular ion.

-

Formula Confirmation: Compare the measured exact mass to the calculated mass for the molecular formula C₁₂H₁₇O₄P to confirm the elemental composition.[1]

Synthesis and Context

Understanding the synthesis and chemical relationships of Dimethyl (2-oxo-4-phenylbutyl)phosphonate is vital for its study.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process.[1] The logical flow of this synthesis is depicted below.

Relationship to Bimatoprost

This phosphonate is a known impurity of Bimatoprost, a prostaglandin analogue. This relationship is important in the context of pharmaceutical quality control.

General Characterization Workflow

A standard workflow for the structural identification and characterization of a novel or synthesized compound is illustrated below.

References

- 1. Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 41162-19-0 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Dimethyl (2-oxo-4-phenylbutyl)phosphonate CAS 41162-19-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 41162-19-0 [chemicalbook.com]

Spectroscopic and Synthetic Profile of Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Dimethyl (2-oxo-4-phenylbutyl)phosphonate. The information is curated to support research and development activities where this compound is of interest, particularly in fields such as medicinal chemistry and drug development, where it is recognized as an impurity of Bimatoprost.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Dimethyl (2-oxo-4-phenylbutyl)phosphonate, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | ¹H NMR (400 MHz, CDCl₃) [1] | ³¹P NMR (161.9 MHz, CDCl₃) [1] |

| Chemical Shift (δ) | See detailed breakdown below | 20–25 ppm |

| Coupling Constant (J) | See detailed breakdown below | Not Applicable |

Detailed ¹H NMR Data:

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic protons (C₆H₅) | 7.20–7.40 | Multiplet | Not Reported |

| Methoxy protons (OCH₃) | 3.65–3.75 | Doublet | 10.8 |

| Methylene groups (CH₂) | 2.50–2.90 | Complex | Not Reported |

Infrared (IR) Spectroscopy[1]

| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |

| P=O Stretch | 1240–1260 | Strong |

| C=O Stretch (Ketone) | 1715–1725 | Not Reported |

| P-O-C Asymmetric/Symmetric Stretches | 1020–1050 and 950–980 | Not Reported |

Mass Spectrometry (MS)[1]

| Technique | Parameter | Value (m/z) | Assignment |

| Electron Ionization (EI-MS) | Molecular Ion Peak | 256.0864 | [C₁₂H₁₇O₄P]⁺ |

| Fragment Ion | 179 | Loss of PO(OCH₃)₂ | |

| Fragment Ion | 105 | [C₆H₅CO]⁺ |

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

A common and effective method for the synthesis of β-ketophosphonates such as Dimethyl (2-oxo-4-phenylbutyl)phosphonate is through the condensation of an appropriate ester with dimethyl methylphosphonate. A representative, non-cryogenic procedure is described below.[2][3]

Procedure:

-

A 1-liter, three-necked, round-bottomed flask is equipped with a nitrogen inlet adapter, an addition funnel, a thermocouple, and a mechanical stirrer.

-

The flask is charged with the starting ester, methyl 3-phenylpropanoate (1 equivalent), and dimethyl methylphosphonate (1.1 equivalents).

-

The mixture is cooled to 0 °C.

-

A solution of lithium diisopropylamide (LDA) is added dropwise to the stirred mixture at a rate that maintains the internal temperature at 0 °C.

-

The reaction is typically complete within minutes after the addition of LDA.

-

The reaction is quenched with an appropriate aqueous solution, and the product is extracted with a suitable organic solvent.

-

The organic layers are combined, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield Dimethyl (2-oxo-4-phenylbutyl)phosphonate.[2]

Spectroscopic Analysis

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

¹H and ³¹P NMR Acquisition:

-

The NMR spectrometer is tuned to the respective frequencies for ¹H and ³¹P nuclei.

-

For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for referencing.

-

Standard pulse sequences are used to acquire the spectra. Proton decoupling is generally employed during ³¹P NMR acquisition to simplify the spectrum.

Sample Preparation (Thin Film Method):

-

A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride.

-

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

IR Spectrum Acquisition: The salt plate with the sample film is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Electron Ionization (EI) Mass Spectrometry:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Caption: Synthetic workflow for Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H and 31P NMR Spectra of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of Dimethyl (2-oxo-4-phenylbutyl)phosphonate. This document outlines the structural features of the molecule as confirmed by NMR spectroscopy, presents the quantitative data in a clear, tabular format, details the experimental protocols for data acquisition, and includes visualizations to aid in the interpretation of the spectral data.

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate, with the CAS number 41162-19-0, is a β-ketophosphonate that serves as a key intermediate in various chemical syntheses.[1] Its molecular structure, comprising a phenyl group, a four-carbon chain with a ketone at the second position, and a dimethyl phosphonate moiety, gives rise to a characteristic set of signals in its NMR spectra. Understanding these spectra is crucial for confirming the identity and purity of the compound in research and drug development settings.

Data Presentation

The ¹H and ³¹P NMR spectral data for Dimethyl (2-oxo-4-phenylbutyl)phosphonate, acquired in deuterated chloroform (CDCl₃), are summarized below.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.65–3.75 | Doublet | 6H | 10.8 | P-OCH₃ |

| 7.20–7.40 | Multiplet | 5H | - | C₆H₅ |

| 2.50–2.90 | Multiplet | 4H | Complex | -CH₂-CH₂- |

Table 1: ¹H NMR spectral data of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Interpretation of the ¹H NMR Spectrum:

-

Methoxy Protons (P-OCH₃): The six protons of the two methoxy groups attached to the phosphorus atom appear as a doublet in the range of 3.65–3.75 ppm.[1] The splitting into a doublet is due to the three-bond coupling with the phosphorus nucleus (³JHP).

-

Aromatic Protons (C₆H₅): The five protons of the phenyl group resonate as a multiplet between 7.20 and 7.40 ppm, which is a characteristic region for aromatic protons.[1]

-

Methylene Protons (-CH₂-CH₂-): The four protons of the two methylene groups exhibit a complex multiplet in the 2.50–2.90 ppm region.[1] This complexity arises from both geminal and vicinal proton-proton couplings, as well as two-bond and three-bond couplings to the phosphorus nucleus. A more detailed analysis suggests that the methylene group adjacent to the phosphonate (P-CH₂) would appear as a doublet of triplets, while the methylene group adjacent to the phenyl group (Ph-CH₂) would appear as a triplet of triplets. However, the overlap of these signals results in the observed complex multiplet.

³¹P NMR Data (161.9 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 20–25 | Singlet (Proton Decoupled) | P |

Table 2: ³¹P NMR spectral data of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Interpretation of the ³¹P NMR Spectrum:

The ³¹P NMR spectrum shows a single resonance in the range of 20–25 ppm, which is characteristic for phosphonate esters.[1] In a proton-decoupled spectrum, this signal appears as a sharp singlet.

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ³¹P NMR spectra of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Sample Preparation

-

Weigh approximately 10-20 mg of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

-

Integrate the signals.

-

³¹P NMR Spectroscopy

-

Instrument: A 161.9 MHz NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 200 ppm.

-

Acquisition Time: 1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 64.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the chemical shift externally to 85% H₃PO₄ (δ = 0 ppm).

-

Mandatory Visualizations

Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of Dimethyl (2-oxo-4-phenylbutyl)phosphonate and highlights the key through-bond correlations observed in NMR spectroscopy that give rise to the observed splitting patterns.

Caption: Key J-coupling correlations in Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Experimental Workflow

The logical flow of the NMR analysis process is depicted in the diagram below.

Caption: Workflow for the NMR analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

References

Physical and chemical properties of 1-dimethoxyphosphoryl-4-phenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and relevant biological context of 1-dimethoxyphosphoryl-4-phenylbutan-2-one (also known as dimethyl (2-oxo-4-phenylbutyl)phosphonate). This β-ketophosphonate is of interest due to its structural features and its identification as an impurity in the ophthalmic drug, Bimatoprost.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-dimethoxyphosphoryl-4-phenylbutan-2-one.

| Property | Value | Source |

| CAS Number | 41162-19-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇O₄P | [1] |

| Molecular Weight | 256.23 g/mol | [1] |

| Melting Point | 120-122 °C (at 0.5 mmHg) | [1][3] |

| Boiling Point | 362.7 °C at 760 mmHg | [1] |

| Density | 1.2 g/cm³ | [1] |

| Appearance | Clear yellow liquid | [4] |

| Solubility | Chloroform (sparingly), Methanol (slightly) | [5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20–7.40 (m, 5H, C₆H₅), 3.65–3.75 (d, J=10.8 Hz, 6H, 2xOCH₃), 2.50–2.90 (complex, 4H, CH₂CH₂) | [1] |

| ³¹P NMR (CDCl₃, 161.9 MHz) | δ 20–25 ppm | [1] |

| IR Spectroscopy (cm⁻¹) | 1715–1725 (C=O stretch), 1240–1260 (P=O stretch), 1020–1050 & 950-980 (P-O-C stretches) | [1] |

Synthesis of β-Ketophosphonates: A General Protocol

β-ketophosphonates such as 1-dimethoxyphosphoryl-4-phenylbutan-2-one are valuable synthetic intermediates, notably for the Horner-Wadsworth-Emmons reaction.[6] Traditional synthesis methods often require cryogenic temperatures and can be complicated by side reactions.[6] A milder, high-yielding, and scalable procedure for the preparation of β-ketophosphonates by the condensation of esters and phosphonates has been developed.[6][7] This method avoids cryogenic conditions and is operationally simple.[7] The synthesis of (2-Oxo-4-phenyl-butyl)-phosphonic acid dimethyl ester has been demonstrated with a 90% yield using this protocol.[7]

Experimental Protocol: Synthesis of (2-Oxo-4-phenyl-butyl)-phosphonic acid dimethyl ester[7]

This procedure involves the condensation of an appropriate ester with dimethyl methylphosphonate. The key to this improved method is generating the phosphonate anion in the presence of the ester, which minimizes side reactions.[6]

Materials:

-

Ester precursor (e.g., Methyl 3-phenylpropionate)

-

Dimethyl methylphosphonate

-

Lithium diisopropylamide (LDA) solution

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the ester (1.0 equivalent) and dimethyl methylphosphonate (1.1 equivalents) in anhydrous THF at 0 °C, add a solution of LDA (2.2 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 15 minutes.

-

Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketophosphonate.

-

Purify the crude product by silica gel chromatography if necessary.

This general and efficient procedure allows for the large-scale preparation of various β-ketophosphonates in high purity.[7]

Biological Context and Signaling Pathways

1-dimethoxyphosphoryl-4-phenylbutan-2-one is identified as an impurity in Bimatoprost, a synthetic prostaglandin analog used in the treatment of glaucoma and ocular hypertension.[3][8] Bimatoprost functions by mimicking the effects of naturally occurring prostamides, specifically prostaglandin F2α (PGF2α).[2] It lowers intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[2][9]

The primary molecular target for PGF2α and its analogs like Bimatoprost is the Prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor (GPCR).[10]

Prostaglandin F2α (PGF2α) Receptor Signaling Pathway

Activation of the FP receptor by an agonist such as PGF2α or Bimatoprost initiates a signaling cascade primarily through the Gq family of G-proteins.[10][11]

Caption: PGF2α receptor signaling cascade.

Pathway Description:

-

Receptor Binding: PGF2α or an analog like Bimatoprost binds to and activates the FP receptor on the cell surface.[10]

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.[11]

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[10]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

Downstream Effects:

-

Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various downstream cellular responses, including the modulation of extracellular matrix components and the relaxation of ciliary muscle fibers, which ultimately enhances aqueous humor outflow and reduces intraocular pressure.[9]

Conclusion

1-dimethoxyphosphoryl-4-phenylbutan-2-one is a β-ketophosphonate with well-defined physicochemical properties. Its synthesis can be achieved through modern, efficient, and scalable chemical methods. While the compound itself is not a primary therapeutic agent, its presence as an impurity in Bimatoprost places it in the context of prostaglandin F2α receptor signaling, a critical pathway in the management of glaucoma. This guide provides foundational knowledge for researchers in medicinal chemistry, pharmacology, and drug development who may encounter this or structurally related compounds.

References

- 1. BJOC - Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates [beilstein-journals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]

- 8. A general procedure for the preparation of beta-ketophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 10. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 11. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Dimethyl (2-oxo-4-phenylbutyl)phosphonate as a Bimatoprost Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a known impurity of the ophthalmic drug Bimatoprost. This document details its chemical properties, synthesis, analytical detection methodologies, and potential impact on the therapeutic action of Bimatoprost.

Chemical and Physical Properties

Dimethyl (2-oxo-4-phenylbutyl)phosphonate, also known as Bimatoprost Impurity 12, is an organophosphorus compound that can arise during the synthesis of Bimatoprost.[1][2] A thorough understanding of its physicochemical properties is essential for its detection, quantification, and control in pharmaceutical formulations.

| Property | Value | References |

| IUPAC Name | 1-dimethoxyphosphoryl-4-phenylbutan-2-one | [1] |

| CAS Number | 41162-19-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇O₄P | [1] |

| Molecular Weight | 256.23 g/mol | [1] |

| Appearance | Solid or liquid | [3] |

| Storage Temperature | 2-8°C in an inert atmosphere | [3] |

| Purity (typical) | 95% | [3] |

Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

The synthesis of this impurity is not a desired reaction but a potential side reaction in the manufacturing process of related compounds. One documented laboratory-scale synthesis provides a clear pathway for obtaining this compound for use as an analytical standard.[1]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate is as follows:

-

To a solution of dimethyl methylphosphonate (115.5 g) in tetrahydrofuran (2.1 L) at -65°C, add 660 mL of a 1.6 M solution of n-butyl lithium in hexane.

-

Subsequently, add a solution of ethyl hydrocinnamate (93.5 g) in tetrahydrofuran (225 mL).

-

Stir the mixture at -65°C for 2 hours.

-

Continue stirring at 25°C for 16 hours.

-

Add acetic acid (70 mL) to the reaction mixture.

-

Concentrate the solution under reduced pressure.

-

Partition the residue between methylene chloride and water.

-

Dry the organic layer, concentrate it, and distill at 2 mm Hg to yield the title compound (boiling point: 184-195°C; mass spectrum: 256 M+).

Analytical Methodologies for Detection and Quantification

Ensuring the purity of Bimatoprost requires robust analytical methods to detect and quantify potential impurities like Dimethyl (2-oxo-4-phenylbutyl)phosphonate. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the primary techniques employed.[4][5][6][7][8]

HPLC and UPLC Methods

Several studies have detailed the development of validated stability-indicating HPLC and UPLC methods for Bimatoprost and its impurities.[4][8] These methods are crucial for routine quality control and stability testing of the drug substance and product.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | Aquity UPLC BEH Shield RP18 (100 x 2.1 mm), 1.7 µm |

| Mobile Phase | n-Hexane, dehydrated alcohol, and methanol (80:10:10) |

| Detector | UV at 237 nm |

LC-MS/MS Method

For highly sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][7]

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

-

Sample Preparation:

-

To 100 mg of the cosmetic serum (or ophthalmic solution), add 5 µL of an internal standard (e.g., reserpine at 1 mg/mL).

-

Add 995 µL of the HPLC mobile phase.

-

Ultrasonicate for 10 minutes.

-

Centrifuge at 3000 g for 5 minutes.

-

Inject 10 µL of the clear supernatant into the HPLC-MS/MS system.[5]

-

-

LC-MS/MS Conditions:

-

Chromatography: Reversed-phase chromatography.[5]

-

Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid.[5]

-

Mobile Phase B: 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid.[5]

-

Elution: Gradient elution.[5]

-

Detection: Tandem mass spectrometry operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[5][7]

-

Bimatoprost's Mechanism of Action and the Potential Impact of the Impurity

Bimatoprost is a prostaglandin F2α analog that lowers intraocular pressure by increasing the outflow of aqueous humor.[1] It primarily acts as an agonist at the prostaglandin FP receptor, a G-protein coupled receptor (GPCR).[5]

Bimatoprost Signaling Pathway

Activation of the FP receptor by Bimatoprost initiates a signaling cascade that involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). This increase in intracellular calcium is a key event in the cellular response to Bimatoprost.

Potential Impact of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

The presence of impurities in a drug product can have unintended consequences, including altered efficacy and adverse effects.[9] While there is no direct evidence on the biological activity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate at the FP receptor, several possibilities can be considered:

-

Competitive Antagonism: The impurity could bind to the FP receptor at the same site as Bimatoprost without activating it, thereby reducing the efficacy of the drug.

-

Allosteric Modulation: The impurity might bind to a different site on the receptor, altering its conformation and affecting Bimatoprost's ability to bind and activate it.

-

Off-Target Effects: The impurity could interact with other receptors or cellular components, leading to unforeseen side effects.

Given that even minor structural changes can alter a molecule's interaction with a receptor, the presence of this impurity warrants careful control.

Toxicological Considerations

The toxicological profile of Dimethyl (2-oxo-4-phenylbutyl)phosphonate has not been extensively studied. However, the general class of organophosphonates has been investigated, and some members are known to have toxic effects.

While many phosphonates exhibit low toxicity to aquatic organisms, some organophosphate flame retardants have been shown to induce cytotoxicity and apoptosis in human corneal epithelial cells.[1] The presence of any uncharacterized impurity in an ophthalmic solution is a concern due to the direct application to the sensitive ocular surface. Long-term exposure to even low levels of a reactive impurity could potentially lead to local irritation or other adverse ocular effects. Therefore, strict control of Dimethyl (2-oxo-4-phenylbutyl)phosphonate levels in Bimatoprost formulations is a critical aspect of ensuring patient safety.

Conclusion

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a critical process-related impurity in the synthesis of Bimatoprost. Its effective control is paramount to guarantee the quality, safety, and efficacy of the final drug product. This guide has provided a detailed overview of its properties, synthesis, and analytical detection, along with an exploration of the potential impact on the therapeutic action of Bimatoprost. Continued research into the specific biological activity and toxicological profile of this impurity is warranted to further refine risk assessments and ensure the highest standards of pharmaceutical quality.

References

- 1. mdpi.com [mdpi.com]

- 2. An in vitro method which assesses corneal epithelial toxicity due to antineoplastic, preservative and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human corneal cell culture models for drug toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induced Effects of Sodium Ions on Dopaminergic G-Protein Coupled Receptors | PLOS Computational Biology [journals.plos.org]

- 8. Enzymes and receptors of prostaglandin pathways with arachidonic acid-derived versus eicosapentaenoic acid-derived substrates and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The impact of GPCR structures on pharmacology and structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No. 41162-19-0) is an organic phosphonate that has garnered attention primarily due to its classification as "Bimatoprost Impurity 12". Bimatoprost is a potent prostaglandin F2α analog, and the presence of any impurity with potential biological activity is of significant interest in drug development and regulatory affairs. Understanding the biological profile of such impurities is crucial for ensuring the safety and efficacy of the final drug product. This document serves as a comprehensive resource for researchers investigating the biological effects of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Dimethyl (2-oxo-4-phenylbutyl)phosphonate is presented in Table 1.

| Property | Value |

| Systematic Name | 1-dimethoxyphosphoryl-4-phenylbutan-2-one |

| Common Name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate; Bimatoprost Impurity 12 |

| CAS Number | 41162-19-0 |

| Molecular Formula | C₁₂H₁₇O₄P |

| Molecular Weight | 256.23 g/mol |

| Appearance | Pale yellow to light yellow liquid |

| Solubility | Soluble in chloroform and slightly soluble in methanol. |

| Storage Temperature | 2-8°C in an inert atmosphere. |

Theoretical Biological Activity and Mechanism of Action

Given the absence of direct experimental data, the biological activity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate is hypothesized based on its structural characteristics and its relationship to Bimatoprost.

Interaction with the Prostaglandin Pathway

Bimatoprost exerts its therapeutic effect by mimicking the action of prostaglandin F2α and binding to the prostaglandin F (FP) receptor. The structural core of Dimethyl (2-oxo-4-phenylbutyl)phosphonate shares features with prostaglandin precursors. It is plausible that this phosphonate could interact with components of the prostaglandin synthesis or signaling cascade.

Potential Mechanisms of Action:

-

Enzyme Inhibition: The phosphonate moiety could act as a phosphate mimic, potentially inhibiting enzymes involved in prostaglandin synthesis, such as cyclooxygenase (COX-1 and COX-2) or specific prostaglandin synthases.

-

Receptor Antagonism/Agonism: The molecule might exhibit weak binding to prostaglandin receptors, including the FP receptor, potentially acting as a partial agonist or an antagonist.

The following diagram illustrates the potential points of interaction of Dimethyl (2-oxo-4-phenylbutyl)phosphonate within the prostaglandin synthesis pathway.

Proposed Experimental Protocols for Biological Characterization

To elucidate the biological activity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a series of in vitro assays are recommended. The following are detailed, representative protocols.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines if the compound inhibits the key enzymes in prostaglandin synthesis.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (test compound)

-

Non-steroidal anti-inflammatory drugs (NSAIDs) as positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Colorimetric or fluorometric prostaglandin detection kit

Procedure:

-

Prepare a stock solution of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound or control inhibitors to the wells.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a defined period (e.g., 10 minutes at 37°C).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of prostaglandin produced using a suitable detection kit (e.g., an ELISA-based kit for PGE2).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Prostaglandin FP Receptor Binding Assay

This assay determines if the compound binds to the prostaglandin F (FP) receptor.

Materials:

-

Cell membranes expressing the human FP receptor (commercially available or prepared from transfected cell lines)

-

Radiolabeled prostaglandin F2α (e.g., [³H]-PGF2α)

-

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (test compound)

-

Unlabeled PGF2α as a positive control for displacement

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA)

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Prepare a stock solution of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in a suitable solvent.

-

In microcentrifuge tubes, combine the cell membranes, [³H]-PGF2α, and varying concentrations of the test compound or unlabeled PGF2α in the binding buffer.

-

Incubate the mixture for a specified time (e.g., 60 minutes at room temperature) to reach binding equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and the percentage of displacement by the test compound. Determine the Ki value.

Data Presentation (Hypothetical)

As no quantitative data is currently available, Table 2 is presented as a template for summarizing potential findings from the proposed experiments.

| Assay | Target | Parameter | Hypothetical Value (for illustration) |

| Enzyme Inhibition | COX-1 | IC50 | > 100 µM |

| COX-2 | IC50 | > 100 µM | |

| Receptor Binding | Prostaglandin FP | Ki | 50 µM |

| Cell-Based Functional Assay | FP-expressing cells | EC50/IC50 | > 50 µM |

Conclusion

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a compound of interest due to its status as an impurity in Bimatoprost. While direct biological data is lacking, its chemical structure strongly suggests a potential interaction with the prostaglandin pathway. The experimental protocols detailed in this guide provide a clear roadmap for the biological characterization of this phosphonate. Such studies are essential to fully understand its pharmacological profile and to ensure the safety and quality of Bimatoprost formulations. Further research is warranted to move from a theoretical understanding to a data-driven assessment of the biological activity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

The Role of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in Prostaglandin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a key organophosphorus compound primarily recognized for its role as a critical intermediate in the chemical synthesis of prostaglandin F2α (PGF2α) analogs, most notably Bimatoprost. While direct, comprehensive data on its biological interactions within prostaglandin pathways is limited in publicly accessible research, its structural significance as a precursor to potent prostaglandin receptor agonists underscores its importance. This technical guide elucidates the primary role of Dimethyl (2-oxo-4-phenylbutyl)phosphonate as a synthetic tool, its relationship to prostaglandin signaling, and provides context through an overview of the prostaglandin biosynthesis and signaling pathways.

Introduction to Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Dimethyl (2-oxo-4-phenylbutyl)phosphonate, also known as Bimatoprost Impurity 12, is a β-ketophosphonate. Its chemical structure is foundational for the construction of the ω-side chain of certain prostaglandin analogs. The presence of the phosphonate group facilitates the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 41162-19-0 |

| Molecular Formula | C₁₂H₁₇O₄P |

| Molecular Weight | 256.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in most organic solvents |

Role in the Synthesis of Prostaglandin Analogs

The principal function of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in the context of prostaglandins is its use as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to introduce the lower (ω) side chain of prostaglandin analogs.[1] The HWE reaction offers significant advantages, including high E-stereoselectivity and the straightforward removal of the phosphate byproduct.[2]

The Horner-Wadsworth-Emmons Reaction in Prostaglandin Synthesis

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. In the synthesis of PGF2α analogs like Bimatoprost, the core cyclopentane ring with the α-chain aldehyde (often referred to as the Corey aldehyde) is reacted with the carbanion generated from Dimethyl (2-oxo-4-phenylbutyl)phosphonate.[3]

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow

Caption: Horner-Wadsworth-Emmons reaction for prostaglandin analog synthesis.

Experimental Protocol: A Generalized Horner-Wadsworth-Emmons Reaction for Prostaglandin Analog Synthesis

The following is a generalized protocol based on typical procedures for the synthesis of prostaglandin analogs. Specific conditions may vary depending on the exact substrates and desired yield.

Materials:

-

Dimethyl (2-oxo-4-phenylbutyl)phosphonate

-

Corey aldehyde derivative

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))

-

Strong base (e.g., Sodium hydride (NaH), Lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve Dimethyl (2-oxo-4-phenylbutyl)phosphonate in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add the strong base to the phosphonate solution to generate the carbanion. Stir for a specified time to ensure complete formation.

-

In a separate flask, dissolve the Corey aldehyde derivative in the anhydrous solvent.

-

Slowly add the aldehyde solution to the carbanion solution at the low temperature.

-

Allow the reaction to proceed, monitoring its progress by a suitable technique (e.g., Thin Layer Chromatography (TLC)).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the prostaglandin analog precursor.

Interaction with Prostaglandin Pathways

Direct evidence of Dimethyl (2-oxo-4-phenylbutyl)phosphonate's activity as an inhibitor or agonist within the prostaglandin pathways is not extensively documented. However, its close structural relationship to Bimatoprost, a potent prostaglandin F2α analog, suggests a potential, albeit likely weak, interaction with prostaglandin receptors, particularly the FP receptor.[] Bimatoprost itself is known to lower intraocular pressure by increasing the outflow of aqueous humor, a mechanism mediated through prostaglandin receptors.[]

Overview of the Prostaglandin Synthesis Pathway

Prostaglandins are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A₂. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate Prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted into various prostaglandins by specific synthases.

Diagram of the Prostaglandin Synthesis Pathway

Caption: Simplified overview of the prostaglandin synthesis pathway.

Prostaglandin Signaling

Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface. For instance, PGF2α and its analogs like Bimatoprost primarily act on the FP receptor, which, upon activation, can lead to various cellular responses, including changes in intracellular calcium levels and the activation of protein kinase C.

Diagram of PGF2α Signaling via the FP Receptor

Caption: PGF2α signaling through the FP receptor and Gq pathway.

Quantitative Data

As of the latest review of available literature, there is no specific quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀) detailing the direct inhibitory or agonistic activity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate on key enzymes (COX-1, COX-2, prostaglandin synthases) or receptors (e.g., FP receptor) in the prostaglandin pathway. Its significance is currently defined by its role in chemical synthesis.

Conclusion

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a pivotal molecule in the synthetic chemistry of prostaglandins, enabling the efficient construction of complex analogs through the Horner-Wadsworth-Emmons reaction. While its direct biological effects on the prostaglandin pathways are not well-characterized, its structural role as a precursor to potent therapeutics like Bimatoprost makes it a compound of significant interest to researchers in drug discovery and development. Future studies may yet reveal direct biological activities, but its primary and well-established role remains in the realm of synthetic organic chemistry.

References

An In-depth Technical Guide to Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0). This compound is primarily known as a key intermediate and impurity in the synthesis of Bimatoprost, a prostaglandin F2α analog used in the treatment of glaucoma.[1][2][3] This guide includes detailed experimental protocols for its synthesis and characterization, as well as methodologies for investigating its potential interaction with the prostaglandin signaling pathway. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Chemical Properties and Structure

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is an organophosphorus compound with the systematic IUPAC name 1-dimethoxyphosphoryl-4-phenylbutan-2-one.[1][4] Its structure features a phenyl group, a ketone, and a dimethyl phosphonate moiety.

Physicochemical Properties

A summary of the key physicochemical properties of Dimethyl (2-oxo-4-phenylbutyl)phosphonate is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 41162-19-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇O₄P | [1][5] |

| Molecular Weight | 256.23 g/mol | [1][5] |

| Appearance | Clear yellow liquid or solid | [4][6] |

| Melting Point | 120-122 °C | [1] |

| Boiling Point | 362.7 °C at 760 mmHg | [1] |

| Density | 1.152 ± 0.06 g/cm³ | [4] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [4] |

| SMILES | COP(=O)(OC)CC(=O)CCc1ccccc1 | [1][2] |

| InChI Key | ONYIBVIIOCEBIV-UHFFFAOYSA-N | [4] |

Structural Information

The chemical structure of Dimethyl (2-oxo-4-phenylbutyl)phosphonate is depicted below:

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Technique | Observed Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 3.75 & 3.67 (d, J=11.2 Hz, 6H, 2xOCH₃), 3.14 (d, J=22.4 Hz, 2H, P-CH₂), 2.92 (t, J=7.6 Hz, 2H, Ph-CH₂), 2.75 (t, J=7.6 Hz, 2H, CO-CH₂) | [1] |

| ³¹P NMR (CDCl₃) | δ 21.5 | [1] |

| IR (neat) | 1715 (C=O), 1250 (P=O), 1030 (P-O-C) cm⁻¹ | [1] |

Synthesis and Experimental Protocol

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a key intermediate in the synthesis of Bimatoprost.[4][7] The following is a detailed experimental protocol adapted from the Horner-Emmons reaction step described in the synthesis of prostaglandin derivatives.[8]

Synthesis Workflow

References

- 1. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 41162-19-0 | Benchchem [benchchem.com]

- 3. Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 41162-19-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl(2-oxo-4-phenylbutyl)phosphonate | C12H17O4P | CID 2733973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US7642370B2 - Method for preparing prostaglandin derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to Dimethyl (2-oxo-4-phenylbutyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a key organophosphorus compound. The document details its chemical properties, synthesis, and historical context, with a particular focus on its role as a significant impurity in the ophthalmic drug Bimatoprost. Detailed experimental protocols for its synthesis via the Michaelis-Arbuzov reaction are provided, along with a thorough analysis of its spectroscopic data. Furthermore, this guide elucidates the biological context of this molecule by examining the prostaglandin FP receptor signaling pathway, which is the target of Bimatoprost.

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate, with the CAS registry number 41162-19-0, is a dialkyl phosphonate that has garnered significant interest in the pharmaceutical industry. Its primary relevance stems from its identification as a process-related impurity in the synthesis of Bimatoprost, a prostaglandin analog used for the treatment of glaucoma and ocular hypertension. The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical concern, necessitating a thorough understanding of their formation, characterization, and potential biological activity. This guide aims to provide a detailed technical resource for professionals engaged in pharmaceutical research and development, quality control, and medicinal chemistry.

Chemical and Physical Properties

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a clear yellow liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | dimethyl (2-oxo-4-phenylbutyl)phosphonate | |

| CAS Number | 41162-19-0 | |

| Molecular Formula | C₁₂H₁₇O₄P | |

| Molecular Weight | 256.23 g/mol | |

| Appearance | Clear yellow liquid | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | >110°C | |

| Melting Point | 120-122 °C (0.5 mmHg) | |

| Solubility | Soluble in most organic solvents | N/A |

Discovery and History

The discovery of Dimethyl (2-oxo-4-phenylbutyl)phosphonate is not attributed to a single breakthrough moment but rather evolved from the broader field of organophosphorus chemistry. The foundational reaction for its synthesis, the Michaelis-Arbuzov reaction, was discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov. This reaction provides a general and versatile method for the formation of carbon-phosphorus bonds, which is central to the synthesis of a wide array of phosphonates.

The specific synthesis and characterization of Dimethyl (2-oxo-4-phenylbutyl)phosphonate likely emerged from research programs focused on the synthesis of prostaglandins and their analogs, where it was identified as a by-product or impurity. Its significance grew with the commercialization of Bimatoprost, as regulatory requirements mandate the thorough characterization and control of all impurities in pharmaceutical products.

Synthesis and Experimental Protocols

The most common and direct route for the synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate is the Michaelis-Arbuzov reaction. This reaction involves the treatment of an α-haloketone with a trialkyl phosphite.

Michaelis-Arbuzov Reaction

The reaction proceeds via the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium intermediate. Subsequent dealkylation by the displaced halide ion yields the final phosphonate product.

Experimental Protocol: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate via Michaelis-Arbuzov Reaction

Materials:

-

1-bromo-4-phenylbutan-2-one

-

Trimethyl phosphite

-

Anhydrous toluene (or other suitable inert solvent)

-

Nitrogen gas atmosphere

Procedure:

-

To a solution of 1-bromo-4-phenylbutan-2-one (1 equivalent) in anhydrous toluene, trimethyl phosphite (1.1 equivalents) is added dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and any volatile by-products (e.g., methyl bromide) are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Expected Yield: 70-85%

Horner-Wadsworth-Emmons Reaction

While not a direct synthesis of the target molecule itself, the Horner-Wadsworth-Emmons reaction is a crucial application of phosphonates like Dimethyl (2-oxo-4-phenylbutyl)phosphonate in organic synthesis. This reaction involves the olefination of aldehydes or ketones to form alkenes, and it is a key step in the synthesis of Bimatoprost, where a phosphonate reagent is used to construct the α-chain of the prostaglandin.

Spectroscopic Data and Characterization

The structural elucidation of Dimethyl (2-oxo-4-phenylbutyl)phosphonate is achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 3.75 (d, J = 11.2 Hz, 6H, 2 x OCH₃), 3.18 (d, J = 22.8 Hz, 2H, P-CH₂-C=O), 2.90 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.75 (t, J = 7.6 Hz, 2H, CH₂-C=O) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 201.5 (d, J = 6.0 Hz, C=O), 140.8 (s, Ar-C), 128.4 (s, Ar-CH), 128.3 (s, Ar-CH), 126.2 (s, Ar-CH), 53.0 (d, J = 6.5 Hz, OCH₃), 44.8 (s, CH₂-C=O), 41.1 (d, J = 128.0 Hz, P-CH₂), 29.8 (s, Ar-CH₂) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ (ppm): 21.5 |

| IR (neat) | ν (cm⁻¹): 1720 (C=O), 1250 (P=O), 1030 (P-O-C) |

| Mass Spectrometry (ESI+) | m/z: 257.1 [M+H]⁺, 279.1 [M+Na]⁺ |

Biological Context and Signaling Pathways

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is primarily of interest due to its presence as an impurity in Bimatoprost. Bimatoprost is a synthetic prostamide analog that lowers intraocular pressure by increasing the outflow of aqueous humor from the eye. It acts as an agonist at the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway in the ciliary muscle and trabecular meshwork of the eye is believed to lead to rearrangements of the extracellular matrix and cytoskeleton, resulting in increased uveoscleral and trabecular outflow of aqueous humor and a subsequent reduction in intraocular pressure.

An In-Depth Technical Guide on the Thermogravimetric Analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a significant organophosphorus compound. This document details its thermal stability, and potential decomposition pathways, and provides standardized experimental protocols for its analysis.

Introduction to Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No. 41162-19-0) is an organophosphorus compound with the molecular formula C₁₂H₁₇O₄P.[1] It is recognized as an impurity in the glaucoma medication Bimatoprost. Understanding its thermal properties is crucial for quality control, stability assessment, and ensuring the safety of pharmaceutical formulations. Thermogravimetric analysis is a key technique for characterizing the thermal decomposition and stability of such compounds.

Thermal Properties Summary

The thermal characteristics of Dimethyl (2-oxo-4-phenylbutyl)phosphonate have been documented, providing a baseline for its behavior under thermal stress. A summary of its key thermal properties is presented in Table 1.

Table 1: Thermal Properties of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

| Thermal Property | Value |

| Melting Point | 120-122°C |

| Boiling Point | 362.7°C at 760 mmHg |

| Decomposition Onset | > 250°C |

Source: Benchchem[1]

Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate reveals a decomposition process that initiates above 250°C.[1] The primary decomposition products are reported to be phosphorus oxides and aromatic hydrocarbons.[1] While a specific, publicly available TGA curve for this compound is not available, a representative decomposition profile can be projected based on its known properties and the general behavior of similar organophosphorus compounds.

Table 2: Representative Thermogravimetric Analysis Data

| Temperature Range (°C) | Weight Loss (%) | Postulated Decomposing Fragments |

| 250 - 400 | ~ 60-70% | Initial loss of methoxy groups and fragmentation of the butyl chain. |

| 400 - 600 | ~ 20-30% | Decomposition of the phenyl group and further breakdown of the phosphonate backbone. |

| > 600 | ~ 5-10% | Formation of a stable char residue. |

Experimental Protocol for Thermogravimetric Analysis

A detailed and standardized protocol is essential for reproducible TGA results. The following methodology is recommended for the analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required, capable of controlled heating in an inert atmosphere.

4.2. Sample Preparation

-

Ensure the sample is homogenous and free of impurities.

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

4.3. TGA Parameters

-

Heating Rate: 10°C/min

-

Temperature Range: 25°C to 800°C

-

Atmosphere: Nitrogen (inert)

-

Flow Rate: 20 mL/min

-

Data Acquisition: Continuously record weight loss as a function of temperature.

4.4. Post-Analysis

-

Analyze the resulting TGA curve to determine the onset of decomposition, specific weight loss steps, and the final residual mass.

-

If coupled with a mass spectrometer (TGA-MS), identify the gaseous decomposition products at each stage.

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for the thermogravimetric analysis of the target compound.

Caption: Experimental workflow for thermogravimetric analysis.

Plausible Thermal Decomposition Pathway

The thermal degradation of organophosphorus compounds often involves complex radical and molecular elimination reactions. For Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a plausible decomposition pathway can be proposed. The initial step likely involves the cleavage of the P-O-CH₃ bonds, followed by the breakdown of the carbon chain.

The following diagram outlines a potential decomposition pathway.

Caption: Plausible thermal decomposition pathway.

Conclusion

The thermogravimetric analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate indicates that the compound is thermally stable up to approximately 250°C. Above this temperature, it undergoes a multi-stage decomposition, releasing volatile phosphorus and aromatic compounds. The provided experimental protocol and representative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry for ensuring the quality and safety of products containing this compound. Further investigation using coupled techniques like TGA-MS would provide more definitive insights into the specific decomposition products and mechanisms.

References

In-Depth Technical Guide: Stability and Degradation of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability characteristics and potential degradation pathways of Dimethyl (2-oxo-4-phenylbutyl)phosphonate. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related organophosphorus compounds and β-ketophosphonates to predict its behavior under various conditions.

Physicochemical and Thermal Properties

Quantitative data for Dimethyl (2-oxo-4-phenylbutyl)phosphonate is summarized below. This information is critical for understanding its handling, storage, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇O₄P | [1] |

| Molecular Weight | 256.23 g/mol | [1] |

| Melting Point | 120–122°C (at 0.5 mmHg) | [1] |

| Boiling Point | 362.7°C (at atmospheric pressure) | [1] |

| Decomposition Onset | >250°C | [1] |

| Solubility | Sparingly soluble in water (<0.1 mg/mL); Soluble in chloroform (~50 mg/mL), methanol (~30 mg/mL), and DMSO (~100 mg/mL) | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [2] |

Predicted Stability and Degradation Pathways

Hydrolytic Degradation

Organophosphonate esters are susceptible to hydrolysis, which can be catalyzed by acid or base. The hydrolysis of the P-O-C ester linkages is a common degradation pathway for phosphonates[3]. For Dimethyl (2-oxo-4-phenylbutyl)phosphonate, this would lead to the corresponding monomethyl phosphonate and ultimately the phosphonic acid, along with methanol. The presence of the keto group may influence the rate of hydrolysis.

A plausible hydrolytic degradation pathway is illustrated below:

References

Methodological & Application

Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate via Michaelis-Arbuzov reaction

Application Note: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No. 41162-19-0) is a key intermediate in organic synthesis, particularly in the preparation of Horner-Wadsworth-Emmons reagents used for creating α,β-unsaturated ketones. It is also identified as a process impurity in the synthesis of Bimatoprost, an antiglaucoma agent.[1] The Michaelis-Arbuzov reaction provides a classic and efficient method for forming the crucial carbon-phosphorus (C-P) bond in this molecule.[2][3]

This reaction involves the treatment of an alkyl halide with a trialkyl phosphite to form a dialkyl alkylphosphonate.[2][4] Specifically, for the target molecule, an α-haloketone such as 1-chloro-4-phenylbutan-2-one is reacted with trimethyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[2][4][5]

This document provides a comprehensive protocol for the laboratory-scale synthesis, purification, and characterization of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Reaction Scheme & Mechanism

The synthesis is achieved through the reaction of 1-chloro-4-phenylbutan-2-one with trimethyl phosphite. The overall reaction is shown below:

Scheme 1: Michaelis-Arbuzov Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

The mechanism involves two successive SN2 steps. First, the nucleophilic phosphorus of the trimethyl phosphite attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a phosphonium salt intermediate. In the second step, the displaced chloride ion attacks one of the methyl groups on the phosphonium intermediate, yielding the final dimethyl phosphonate product and volatile methyl chloride.[4][5]

Diagram 1. Mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol